![molecular formula C21H26N2O6S B2566690 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide CAS No. 954655-76-6](/img/structure/B2566690.png)
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O6S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications
- Anticancer Research The compound has been studied for its anticancer properties. It shows promising results in inhibiting the growth of cancer cells. Researchers explore its potential as a novel therapeutic agent in cancer treatment.
- Heterocycles containing nitrogen play a crucial role in medicinal chemistry. The 1,2,3-triazole moiety, found in this compound, is known to exhibit significant biological activities . Scientists investigate its potential as a scaffold for designing new drugs.
- β-Lactam antibiotics are essential in medicine. N-unsubstituted (NH) β-lactams serve as key intermediates in the synthesis of biologically active antibiotics . Researchers explore methods to prepare N-unsubstituted β-lactams, and this compound could contribute to such efforts.
- The compound’s p-ethoxyphenyl group can be oxidatively removed by ceric ammonium nitrate, yielding N-dearylated 2-azetidinones . This reaction offers a direct route to N-unsubstituted β-lactams, addressing challenges in amide-NH protection.
Medicinal Chemistry
Antibiotic Synthesis
Protective Group Chemistry
Organic Synthesis
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to the active site, causing conformational changes, and altering the activity of the target .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to cause various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide . These factors can include temperature, pH, and the presence of other molecules .
properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-4-29-17-7-5-16(6-8-17)23-14-15(11-21(23)24)13-22-30(25,26)18-9-10-19(27-2)20(12-18)28-3/h5-10,12,15,22H,4,11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYMEFPLLZWBJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide |
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